N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,6-dimethylphenyl)ethanediamide
Description
N-{[1-(Benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,6-dimethylphenyl)ethanediamide is a diamide derivative featuring two distinct substituents:
- A benzenesulfonyl-pyrrolidinylmethyl group, which introduces sulfonamide and pyrrolidine moieties.
- A 2,6-dimethylphenyl group, a common aromatic substituent in bioactive molecules due to its steric and electronic effects.
The ethanediamide backbone (derived from oxalic acid) provides a rigid framework for molecular interactions, making it relevant in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2,6-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-8-6-9-16(2)19(15)23-21(26)20(25)22-14-17-10-7-13-24(17)29(27,28)18-11-4-3-5-12-18/h3-6,8-9,11-12,17H,7,10,13-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWBOUWZMDEXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Core Reaction Steps
The compound’s structure necessitates three primary synthetic stages:
- Pyrrolidine Derivative Synthesis : Formation of the pyrrolidine backbone, often achieved via ring-closing metathesis or cyclization of γ-aminobutyraldehyde derivatives.
- Sulfonylation : Introduction of the benzenesulfonyl group at the pyrrolidine nitrogen using benzenesulfonyl chloride under basic conditions.
- Amide Coupling : Sequential conjugation of the ethanediamide linker and 2,6-dimethylphenyl group via nucleophilic acyl substitution or carbodiimide-mediated coupling.
Table 1: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate Product |
|---|---|---|---|
| 1 | Pyrrolidine formation | γ-Aminobutyraldehyde, HCl, reflux | 2-(Aminomethyl)pyrrolidine |
| 2 | Sulfonylation | Benzenesulfonyl chloride, Et₃N, DCM, 0–5°C | 1-(Benzenesulfonyl)pyrrolidine |
| 3 | Methylation | CH₃I, K₂CO₃, DMF, 50°C | 1-(Benzenesulfonyl)-2-(iodomethyl)pyrrolidine |
| 4 | Amide bond formation | 2,6-Dimethylphenylamine, EDCI, HOBt, DMF | Target compound |
Optimization of Critical Steps
Sulfonylation Efficiency
The sulfonylation of pyrrolidine (Step 2) requires precise stoichiometry to avoid over-sulfonation. A 1.2:1 molar ratio of benzenesulfonyl chloride to pyrrolidine in dichloromethane (DCM) at 0–5°C yields >85% conversion. Triethylamine acts as both a base and proton scavenger.
Amide Coupling Challenges
Coupling the sterically hindered 2,6-dimethylphenylamine (Step 4) demands activating agents such as EDCI/HOBt to facilitate carbodiimide-mediated amide bond formation. Solvent selection (e.g., DMF over THF) improves solubility and reaction kinetics.
Table 2: Solvent Impact on Amidation Yield
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 78 |
| THF | 7.5 | 24 | 45 |
| DCM | 8.9 | 18 | 62 |
Industrial-Scale Production Considerations
Flow Chemistry Applications
Continuous-flow systems enhance scalability by mitigating exothermic risks during sulfonylation. Microreactors with controlled residence times (2–5 min) achieve 92% yield for Step 2, compared to 78% in batch processes.
Purification Protocols
Final purification via recrystallization (methanol/water, 7:3 v/v) or column chromatography (SiO₂, ethyl acetate/hexane gradient) ensures >98% purity. HPLC-MS analysis confirms the absence of sulfonate ester byproducts.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : Key signals include pyrrolidine protons (δ 2.8–3.2 ppm), benzenesulfonyl aromatic protons (δ 7.5–7.9 ppm), and dimethylphenyl protons (δ 6.7–7.1 ppm).
- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1150–1300 cm⁻¹ (S=O) confirm functional groups.
Table 3: ¹H NMR Data for Key Protons
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrrolidine CH₂ | 2.8–3.2 | Multiplet |
| Benzenesulfonyl aromatic | 7.5–7.9 | Doublet |
| 2,6-Dimethylphenyl CH₃ | 2.3 | Singlet |
Comparative Analysis of Alternative Routes
Reductive Amination vs. Nucleophilic Substitution
- Reductive Amination : Offers higher stereocontrol but requires expensive catalysts (e.g., Pd/C).
- Nucleophilic Substitution : Cost-effective but prone to over-alkylation without rigorous temperature control.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,6-dimethylphenyl)ethanediamide can undergo several types of chemical reactions:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the benzenesulfonyl group or the pyrrolidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the benzenesulfonyl group or the dimethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
Scientific Research Applications
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,6-dimethylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,6-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Key Observations :
Ethanediamide vs. Monoamides: The target compound’s ethanediamide backbone distinguishes it from monoamide analogues like Ameltolide and Metalaxyl. This difference may enhance binding affinity in multi-site targets but could increase metabolic susceptibility .
Sulfonamide vs. Carboxamide :
- The benzenesulfonyl-pyrrolidine group in the target compound introduces sulfonamide functionality, contrasting with carboxamide-based analogues. Sulfonamides often exhibit improved solubility and enzyme inhibition (e.g., carbonic anhydrase) compared to carboxamides .
Aromatic Substitution Effects :
- The 2,6-dimethylphenyl group is conserved across all compared compounds. Its steric bulk prevents rotation, stabilizing planar conformations critical for receptor binding .
Physicochemical and Metabolic Properties
- Metabolic Pathways : The target compound’s amide bonds may undergo hydrolysis or cytochrome P450-mediated oxidation, similar to Metazachlor metabolites . Its benzenesulfonyl group could reduce N-acetylation susceptibility compared to Ameltolide .
Biological Activity
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,6-dimethylphenyl)ethanediamide, a compound with a complex structure, has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C21H26N4O6S2
- CAS Number : 896266-36-7
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections outline specific areas of activity.
1. Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : The compound was tested against several cancer cell lines, showing a notable ability to inhibit cell proliferation. In vitro assays demonstrated IC50 values indicating effective cytotoxicity against lung cancer cell lines such as A549 and HCC827 .
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D |
| HCC827 | 6.48 ± 0.11 | 2D |
| NCI-H358 | 20.46 ± 8.63 | 3D |
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Testing against Gram-positive and Gram-negative bacteria revealed:
- Activity Against Bacteria : The compound demonstrated effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli through broth microdilution methods .
The proposed mechanism of action for this compound involves:
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or bind within the minor groove, leading to inhibition of DNA-dependent enzymes and subsequent apoptosis in cancer cells .
Case Studies and Research Findings
Several research studies have highlighted the biological potential of this compound:
- Study on Antitumor Effects : A comprehensive study evaluated the effects of various derivatives on tumor cell lines, establishing a correlation between structural modifications and enhanced biological activity. The presence of specific functional groups was crucial for increasing potency against tumor growth .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial spectrum of related compounds, confirming their ability to combat resistant strains of bacteria, thus suggesting potential therapeutic applications in treating infections .
Q & A
Q. What are the key synthetic steps and reagents required to prepare N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,6-dimethylphenyl)ethanediamide?
The synthesis involves multi-step organic reactions, typically including:
- Sulfonylation : Introducing the benzenesulfonyl group to pyrrolidine using reagents like benzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form 1-(benzenesulfonyl)pyrrolidine .
- Functionalization : Coupling the pyrrolidine derivative with an ethanediamide linker via reductive amination or nucleophilic substitution. For example, reacting with bromoethylamine intermediates followed by condensation with 2,6-dimethylphenyl isocyanate .
- Purification : Column chromatography or crystallization (e.g., methanol/water mixtures) to isolate the final compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data do they provide?
- NMR Spectroscopy : and NMR confirm regiochemistry and connectivity, such as distinguishing pyrrolidine protons (δ ~2.5–3.5 ppm) and aromatic protons from the 2,6-dimethylphenyl group (δ ~6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, ensuring purity and structural integrity .
- IR Spectroscopy : Identifies functional groups like sulfonyl (S=O stretch at ~1150–1300 cm) and amide (C=O stretch at ~1650 cm) .
Q. What general mechanisms of action are hypothesized for this compound in biological systems?
- Enzyme/Receptor Binding : The benzenesulfonyl group may interact with hydrophobic pockets of enzymes (e.g., proteases) via sulfonamide-protein hydrogen bonding, while the pyrrolidine ring facilitates binding to receptors with basic residues .
- Inhibition Studies : Preliminary assays suggest competitive inhibition of serine hydrolases, inferred from structural analogs with similar sulfonamide-pyrrolidine motifs .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of this compound, particularly in the sulfonylation step?
- Reagent Stoichiometry : Use a 10–20% excess of benzenesulfonyl chloride to drive the reaction to completion, as residual moisture may hydrolyze the reagent .
- Temperature Control : Maintain reactions at 0–5°C during sulfonylation to minimize side reactions (e.g., sulfonate ester formation) .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) as a catalyst to enhance sulfonylation efficiency .
Q. How can structural data contradictions (e.g., crystallographic vs. computational models) be resolved for this compound?
- Refinement Tools : Use SHELX software to refine X-ray diffraction data, particularly for resolving torsional ambiguities in the pyrrolidine ring and sulfonyl group orientation. SHELXL’s constraints can reconcile discrepancies between experimental and DFT-optimized geometries .
- Validation Metrics : Cross-check R-factors, electron density maps, and hydrogen-bonding networks to validate structural assignments .
Q. What experimental strategies are recommended to validate the compound’s interaction with a hypothesized molecular target (e.g., kinase or protease)?
- Biophysical Assays :
- Cellular Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
